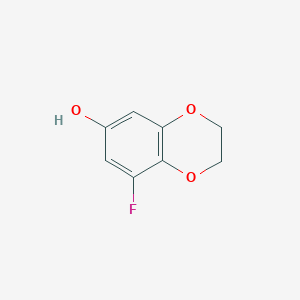
2-(2-methoxyethoxy)ethyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)ethyl methyl carbonate (2-MEMC) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid at room temperature and has a low vapor pressure. 2-MEMC is a versatile compound that can be used in a variety of chemical reactions and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
2-(2-methoxyethoxy)ethyl methyl carbonate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and pesticides. It has also been used as a solvent for various chemical reactions, such as the synthesis of polymers and the production of nanomaterials. This compound has also been used in the study of enzyme kinetics and the characterization of proteins.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)ethyl methyl carbonate is not completely understood. It is believed to interact with proteins and other biological molecules by forming hydrogen bonds with them. This interaction is thought to affect the structure and function of the proteins, leading to changes in their activity and behavior.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. It has also been found to affect the expression of several genes, including those involved in cell cycle regulation and apoptosis. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
2-(2-methoxyethoxy)ethyl methyl carbonate has several advantages for use in laboratory experiments. It is a relatively stable compound and is not toxic at the concentrations typically used in experiments. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, this compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
There are several potential future directions for the use of 2-(2-methoxyethoxy)ethyl methyl carbonate. It has been shown to have anti-inflammatory and anti-cancer properties, suggesting that it may have potential therapeutic applications. It may also be useful in the development of new drugs and pesticides, as well as in the development of new materials and nanomaterials. In addition, further research into the mechanism of action of this compound may reveal new ways to regulate the activity of proteins and other biological molecules.
Synthesis Methods
2-(2-methoxyethoxy)ethyl methyl carbonate can be synthesized using several different methods. The most common method is the reaction of 2-methoxyethanol with methyl chloroformate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent such as dichloromethane. The reaction yields this compound as the primary product and small amounts of byproducts such as methanol and dimethyl carbonate.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methoxyethoxy)ethyl methyl carbonate involves the reaction of 2-methoxyethanol with methyl chloroformate, followed by reaction with ethylene glycol and subsequent esterification with methanol.", "Starting Materials": [ "2-methoxyethanol", "methyl chloroformate", "ethylene glycol", "methanol" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with methyl chloroformate in the presence of a base catalyst such as triethylamine to form the intermediate 2-(methoxycarbonyloxy)ethyl methyl ether.", "Step 2: Ethylene glycol is added to the reaction mixture and heated to form the intermediate 2-(2-methoxyethoxy)ethyl methyl carbonate.", "Step 3: The intermediate is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product, 2-(2-methoxyethoxy)ethyl methyl carbonate." ] } | |
CAS RN |
141814-27-9 |
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



